6-(Methylsulfonyl)nicotinaldehyde
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Overview
Description
6-(Methylsulfonyl)nicotinaldehyde is a chemical compound that is related to various nicotinic derivatives with potential applications in organic synthesis and pharmaceuticals. While the provided papers do not directly discuss 6-(Methylsulfonyl)nicotinaldehyde, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand 6-(Methylsulfonyl)nicotinaldehyde.
Synthesis Analysis
The synthesis of related compounds such as nicotinum methane sulfonate (NMS) from nicotine and methane sulfonic acid is described, highlighting a simple approach to the preparation of nicotinic derivatives . Another paper discusses the synthesis of 2-aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate of the herbicide nicosulfuron, starting from 2-chloronicotinic acid and proceeding through sulfhydrylation by thiourea . These methods suggest that the synthesis of 6-(Methylsulfonyl)nicotinaldehyde could potentially involve similar starting materials and reactions, such as sulfonation and condensation steps.
Molecular Structure Analysis
The molecular structure and conformation of related compounds, such as the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin, have been characterized, providing insights into the possible conformation of the 6-(Methylsulfonyl) group in nicotinaldehyde derivatives . Additionally, the comparison of molecular conformations of three N-alkyl-2-(methylsulfanyl)nicotinamide derivatives offers a perspective on how substituents on the nicotinic ring can influence the overall molecular torsion and geometry .
Chemical Reactions Analysis
The catalytic activity of NMS in the synthesis of 2-amino-3-cyanopyridines is an example of the chemical reactivity of nicotinic derivatives . This suggests that 6-(Methylsulfonyl)nicotinaldehyde could also participate in similar chemical reactions, potentially acting as a catalyst or intermediate in the synthesis of pyridine-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic derivatives can be inferred from the characterization of NMS, which includes NMR, FT-IR, acidity measurements, and elemental analysis . These techniques provide a comprehensive understanding of the functional groups present and their influence on the compound's properties. The solubility, acidity, and potential for hydrogen bonding are important factors that could also be relevant to 6-(Methylsulfonyl)nicotinaldehyde.
Scientific Research Applications
Antiviral Activity Research
6-(Methylsulfonyl)nicotinaldehyde, a derivative of nicotinaldehyde, has been explored in antiviral research. A study demonstrated its application in synthesizing heterocyclic compounds with potential antiviral activities against HSV1 and HAV (Attaby et al., 2007).
Synthetic Chemistry
This compound has been used in the innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids. This synthesis process has significant implications in the field of organic chemistry (Pratap et al., 2007).
Enzyme Research
In enzyme research, nicotinaldehyde derivatives like 6-(Methylsulfonyl)nicotinaldehyde play a role in inhibiting enzymes like nicotinamide deamidase. Such inhibition is essential in understanding enzyme mechanisms and potential therapeutic applications (Yan & Sloan, 1987).
Electropolymerization Studies
Electropolymerization studies involving compounds like 5-methylphenazonium methylsulphate have used derivatives of nicotinaldehyde, highlighting their role in developing advanced materials (Curulli et al., 1997).
Bioactive Compound Research
Research in bioactive compounds has utilized 6-(Methylsulfonyl)nicotinaldehyde derivatives for synthesizing new polyketides with unique properties, such as lipid-lowering activities (Yu et al., 2019).
Nonlinear Optical Material Research
The compound's derivatives have been synthesized for applications in nonlinear optical materials, demonstrating its versatility in material science (Chou et al., 1996).
Biological Activity Studies
Its derivatives have been studied for their biological activities, particularly in inhibiting different types of enzymes, which is crucial for developing new pharmaceuticals (Özdemir et al., 2009).
Environmental Science
In environmental science, derivatives of 6-(Methylsulfonyl)nicotinaldehyde have been used in studying the biodegradation of herbicides like nicosulfuron, contributing to our understanding of environmental remediation (Zhao et al., 2015).
Safety And Hazards
properties
IUPAC Name |
6-methylsulfonylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)7-3-2-6(5-9)4-8-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNNBWFFIJXFND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617080 |
Source
|
Record name | 6-(Methanesulfonyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfonyl)nicotinaldehyde | |
CAS RN |
1221792-08-0 |
Source
|
Record name | 6-(Methanesulfonyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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